One documented application of 2-bromo-3-hydroxypyridine involves its use as a starting material for the synthesis of other, more complex molecules. A study published in the journal "Heterocycles" details its use in the preparation of 2-bromo-4,6-diiodo-3-pyridinol, a compound with potential applications in radiopharmaceuticals [].
2-Bromo-3-hydroxypyridine is an organic compound with the molecular formula C₅H₄BrNO. It features a bromine atom and a hydroxyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is characterized by its unique structural properties, which allow it to participate in diverse
The biological activity of 2-Bromo-3-hydroxypyridine is primarily linked to its role as an inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues involved in gene regulation. By inhibiting these domains, the compound can alter gene expression and affect cellular functions such as:
The synthesis of 2-Bromo-3-hydroxypyridine typically involves:
Industrial production often employs large-scale methods to ensure high yield and purity .
2-Bromo-3-hydroxypyridine finds applications across various fields, including:
Several compounds are structurally or functionally similar to 2-Bromo-3-hydroxypyridine. A comparison highlights its unique features:
Compound Name | Structure | Unique Features |
---|---|---|
2-Bromopyridine | C₅H₄BrN | Simpler structure, used as an intermediate |
3-Hydroxypyridine | C₅H₅NO | Parent compound without bromination |
2-Bromo-4,6-diiodo-3-pyridinol | C₅H₂BrI₂N | Heavily substituted derivative with distinct properties |
The uniqueness of 2-Bromo-3-hydroxypyridine lies in its specific combination of bromination and hydroxyl functionalization, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .
Irritant